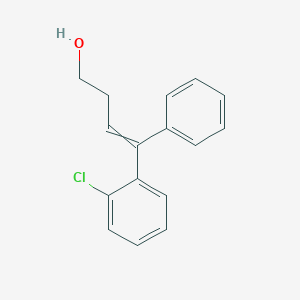

4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol

Description

Properties

CAS No. |

823175-32-2 |

|---|---|

Molecular Formula |

C16H15ClO |

Molecular Weight |

258.74 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-4-phenylbut-3-en-1-ol |

InChI |

InChI=1S/C16H15ClO/c17-16-11-5-4-9-15(16)14(10-6-12-18)13-7-2-1-3-8-13/h1-5,7-11,18H,6,12H2 |

InChI Key |

YARIZMCPKNDYSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCCO)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Enzymatic Condensation Pathways

Biocatalytic methods employ 4-coumaril-CoA and malonyl-CoA in the presence of polyketide synthases to construct the butenolide backbone. This route mirrors natural product biosynthesis, offering stereochemical control absent in traditional catalysis. Decarboxylation of the resulting diketide intermediate generates 4-(4-hydroxyphenyl)but-3-en-2-one, which undergoes chlorination via chloroperoxidase enzymes to install the 2-chlorophenyl group. While environmentally favorable, this method requires specialized enzyme handling and exhibits longer reaction times (48–72 h).

Transition Metal-Catalyzed Allylboration

Nickel-Catalyzed Aldehyde Allylation

A robust protocol from Organic Chemistry Frontiers details the nickel-catalyzed allylboration of 4-chlorobenzaldehyde with β-styrylboronic esters. The reaction employs Ni(OAc)₂·4H₂O (12 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 5 mol%) in tetrahydrofuran (THF) at ambient temperature. Key steps include:

- Oxidative addition of the boronic ester to Ni(0)

- Transmetallation with the aldehyde

- Reductive elimination to form the homoallylic alcohol

The method achieves 90% yield for (±)-anti-1-(4-chlorophenyl)-2-phenyl-but-3-en-1-ol, as confirmed by ¹H NMR (400 MHz, CDCl₃: δ 7.35–7.29 ppm, ArH; 5.75 ppm, C=CH). Stereoselectivity arises from the anti periplanar transition state during boronate transfer.

Substrate Scope and Limitations

Varying the boronic ester’s aryl group modulates electronic effects. Electron-deficient aryl boronic esters (e.g., 4-CF₃-C₆H₄) reduce yields to 65–70%, while electron-rich analogs (4-OMe-C₆H₄) maintain >85% efficiency. Steric hindrance at the β-position of the boronic ester proves detrimental, with tert-butyl substituents yielding <50% product.

Halogenative Cyclization Strategies

Sulfonamide-Mediated Chlorination

A Chinese Academy of Sciences protocol converts methylenecyclopropanes to chlorinated alcohols using (PhSO₂)₂NCl and AgSCF₃ in dichloromethane. For 4-(2-chlorophenyl)-4-phenylbut-3-en-1-ol, the reaction proceeds via:

- Ring-opening of the cyclopropane by electrophilic chlorine

- Concomitant hydroxylation at the benzylic position

- Tautomerization to stabilize the conjugated enol

The method affords the product as a colorless oil (70% yield) with characteristic ¹³C NMR signals at δ 124.5 (C-Cl), 136.3 (C=C), and 60.5 ppm (CH₂OH).

Solvent and Temperature Optimization

Reaction efficiency correlates with solvent polarity:

- Dichloromethane (DCM): 70% yield

- Tetrahydrofuran (THF): 55% yield

- Hexane: <20% yield

Lower temperatures (0–5°C) suppress side reactions but require extended times (24 h vs. 12 h at 25°C).

Enzymatic Reduction of α,β-Unsaturated Ketones

Flavoenzyme-Catalyzed Asymmetric Reduction

Flavoenzymes such as E. coli nitroreductase (EcNR) and Bacillus subtilis nitroreductase (BsNR) reduce 4-(2-chlorophenyl)-4-phenylbut-3-en-2-one to the corresponding (R)-alcohol with >99% enantiomeric excess (ee). The system employs [Ru(bpy)₃]Cl₂ as a photosensitizer and NADH cofactors regenerated by glucose dehydrogenase (GDH). Key advantages include:

- No requirement for oxygen-free conditions

- Ambient temperature operation (25°C)

- Compatibility with aqueous buffers (0.1 M MOPS, pH 7)

Control experiments confirm the necessity of both the flavoenzyme and NAD⁺, as reactions lacking either component show <5% conversion.

Substrate Inhibition and Kinetic Resolution

At substrate concentrations >10 mM, nitroreductases exhibit substrate inhibition (Kᵢ = 15 mM). Kinetic modeling reveals a ping-pong mechanism with kcat = 2.1 s⁻¹ and KM = 1.8 mM for EcNR. Racemic starting material undergoes dynamic kinetic resolution, favoring (R)-alcohol formation due to the enzyme’s stereospecific binding pocket.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.

Substitution: Sodium methoxide or sodium ethoxide in an alcohol solvent.

Major Products Formed

Oxidation: 4-(2-Chlorophenyl)-4-phenylbutan-3-one

Reduction: 4-(2-Chlorophenyl)-4-phenylbutanol

Substitution: 4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-ol

Scientific Research Applications

4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol with analogous compounds, focusing on molecular features, physicochemical properties, and research findings:

Key Structural and Functional Differences

- Substituent Position : The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl derivatives (e.g., 1-(4-Chlorophenyl)-3-buten-1-ol), which may alter steric and electronic profiles .

- Backbone Modifications : Replacement of the alkene with an alkyne (e.g., 4-(4-Chlorophenyl)but-3-yn-1-ol) introduces rigidity and distinct reactivity in cycloaddition reactions .

- Functional Groups: The hydroxyl group in butenols vs. ketones (e.g., 4-Chloro-4-phenylbut-3-en-2-one) significantly impacts hydrogen-bonding capacity and solubility .

Q & A

Q. How can multi-step syntheses involving this compound be optimized for scalability?

- Methodological Answer :

- Flow Chemistry : Continuous processing minimizes intermediate isolation steps, improving yield (e.g., telescoped reactions for nitro reduction and cyclization) .

- Design of Experiments (DoE) : Statistically optimize reaction variables (e.g., temperature, stoichiometry) using software like MODDE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.